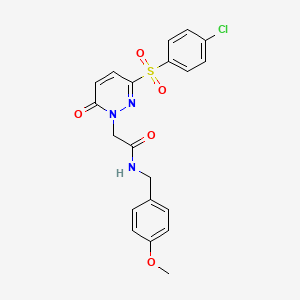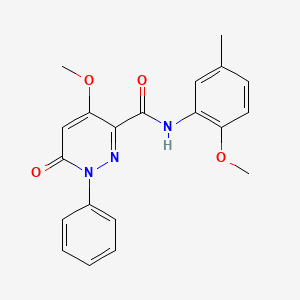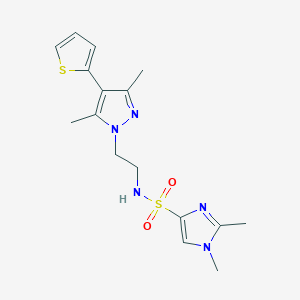![molecular formula C24H18F3NO5 B2491714 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid CAS No. 1692823-37-2](/img/structure/B2491714.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorenyl compounds involves chemoselective procedures for introducing the fluorenyl protecting group into amino acids and their derivatives. A notable method employs 9-chloro-9-phenylfluorene with N-methylmorpholine and silver nitrate to introduce the fluorenyl group rapidly and with high yields into various functional groups including amino groups of Weinreb's amides and methyl esters of amino acids, alcohols, and carboxylic acids (Soley & Taylor, 2019).
Molecular Structure Analysis
The molecular structure of fluorene derivatives, including their conformational equilibria, can be studied through dynamic NMR spectra. The stabilization of specific conformers, for instance, has been attributed to interactions such as N–H···π between functional groups and the fluorene ring, showcasing the compound's complex molecular behavior (Nishida et al., 1988).
Chemical Reactions and Properties
Reactions involving fluorenyl compounds, such as the synthesis of N-fluoren-9-ylmethoxycarbonyl glycopyranosylamine uronic acids, demonstrate the versatility and reactivity of these molecules. These syntheses involve selective TEMPO oxidation and amine incorporation, highlighting the reactive nature and potential for diverse chemical modifications (Ying & Gervay-Hague, 2004).
Physical Properties Analysis
Fluorene derivatives have been characterized for their physical properties, including their fluorescence spectra. For example, the bulky steric hindrance of certain fluorene compounds influences their absorption and emission spectra, making them interesting for studies related to photophysics and materials science (Zhao et al., 2016).
Chemical Properties Analysis
The chemical properties of fluorenyl compounds, such as their reactivity in solid-phase peptide synthesis and protection of hydroxy-groups, are of significant interest. The use of 9-fluorenylmethoxycarbonyl (Fmoc) amino acids in peptide synthesis illustrates the critical role these compounds play in bioorganic chemistry, offering insights into their reactivity and utility in complex chemical syntheses (Fields & Noble, 2009).
Aplicaciones Científicas De Investigación
Synthesis of Non-Proteinogenic Amino Acids:
- This compound has been utilized in the synthesis of non-proteinogenic amino acids and their derivatives. For example, a study by Adamczyk and Reddy (2001) demonstrated its use in synthesizing (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and related derivatives from other amino acids (Adamczyk & Reddy, 2001).
Protein Synthesis and Protection of Amino Groups:
- The compound is applied in protecting amino groups in amino acids and their derivatives. A study by Soley and Taylor (2019) described a chemoselective procedure for introducing the 9-Phenyl-9-fluorenyl protecting group into amines, acids, alcohols, and other compounds (Soley & Taylor, 2019).
- Another research by Gioeli and Chattopadhyaya (1982) highlighted its application in the synthesis of an octathymidylic acid fragment, showcasing its protective role for hydroxy-groups in conjunction with various protecting groups (Gioeli & Chattopadhyaya, 1982).
Molecular Structure and Chemical Transformations:
- The compound's derivatives have been studied for their molecular structure and chemical transformations. For instance, Tolstyakov et al. (2016) synthesized new tetrazolyl derivatives of L- and D-phenylalanine involving this compound, confirming their structures using spectral and chromatographic methods (Tolstyakov et al., 2016).
Role in Supramolecular Chemistry:
- Research by Bojarska et al. (2020) focused on the synthesis and structural analysis of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, coupled with data on interactions in the crystal structures of Fmoc-amino acids. This work contributed to understanding the structural and supramolecular features in recognizing the properties of Fmoc amino acids (Bojarska et al., 2020).
Synthesis of Oligomers Derived from Amide-Linked Neuraminic Acid Analogues:
- In a study by Gregar and Gervay-Hague (2004), N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids were prepared and used for the efficient synthesis of oligomers varying in length. This highlighted the compound's role in the synthesis of complex molecular structures (Gregar & Gervay-Hague, 2004).
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[2-(trifluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO5/c25-24(26,27)33-20-12-6-5-11-18(20)21(22(29)30)28-23(31)32-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXOWODXWIBSPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B2491632.png)

![(3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride](/img/structure/B2491639.png)
![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2491640.png)

![2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491644.png)
![N'-cyclopropyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2491645.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2491648.png)

![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2491651.png)
![2-[4-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491652.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2491654.png)